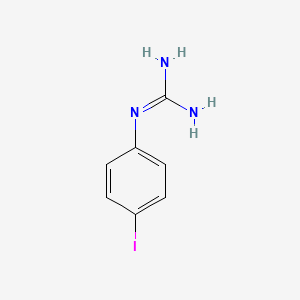

N-(4-Iodo-phenyl)-guanidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H,(H4,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWQDIKJRCJGMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C(N)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460591 | |

| Record name | N-(4-IODO-PHENYL)-GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45964-99-6 | |

| Record name | N-(4-IODO-PHENYL)-GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Iodo Phenyl Guanidine

Direct Guanidinylation Approaches

Direct guanidinylation involves the introduction of the guanidine (B92328) moiety onto a pre-functionalized iodophenyl precursor. This strategy is often favored for its efficiency, potentially reducing the number of synthetic steps.

Reactions with Activated Guanidine Precursors

A common and effective method for synthesizing N-aryl guanidines is the reaction of an amine with an activated guanidinylating agent. In this context, 4-iodoaniline (B139537) serves as the nucleophile that attacks the electrophilic carbon of the reagent. A variety of such reagents have been developed, often featuring protecting groups to modulate reactivity and prevent side reactions.

One widely used class of reagents is S-methylisothioureas, particularly those with N,N'-bis(tert-butoxycarbonyl) (Boc) protecting groups, like N,N'-di-Boc-S-methylisothiourea. nih.govchemimpex.com The reaction is typically facilitated by a thiophilic activator, such as mercury(II) chloride, which assists in the departure of the methylthio leaving group. mdpi.com Another prominent class of guanidinylating agents includes pyrazole-1-carboxamidines. organic-chemistry.orgrsc.org These reagents react with amines to transfer the amidine group, forming the guanidine product. The reaction's scope and limitations are well-documented, and it can sometimes be accelerated with microwave assistance. organic-chemistry.org

Table 1: Examples of Activated Guanidinylating Agents

| Reagent Class | Specific Example | Typical Activator/Conditions |

|---|---|---|

| Protected S-methylisothioureas | N,N'-Bis(Boc)-S-methylisothiourea | HgCl₂, Et₃N |

| Pyrazole-1-carboxamidines | 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine | Heat or Microwave |

Utilizing Cyanamide-Based Synthetic Pathways

The reaction between an amine and cyanamide (B42294) or its derivatives is a fundamental approach to guanidine synthesis. rsc.org The direct reaction of 4-iodoaniline with cyanamide provides a straightforward route to N-(4-Iodo-phenyl)-guanidine. This transformation is typically conducted under acidic conditions, often by preparing the hydrochloride salt of the aniline (B41778) derivative before heating with a cyanamide solution.

To enhance the efficiency and mildness of this reaction, various catalysts have been employed. Lewis acids, such as scandium(III) triflate and ytterbium triflate, have been shown to effectively catalyze the addition of amines to carbodiimides and cyanamides under mild or even solvent-free conditions. organic-chemistry.org Lanthanide amides have also emerged as highly efficient catalysts for the guanylation of aromatic amines. organic-chemistry.org

Table 2: Catalysts and Conditions for Cyanamide-Based Guanidinylation

| Catalyst/Reagent | Conditions | Substrate Scope |

|---|---|---|

| Hydrochloric Acid | Reflux in ethanol/water | Aniline derivatives |

| Scandium(III) triflate | Mild conditions, water | Various amines, including those soluble only in aqueous solutions. organic-chemistry.org |

| Lanthanide amides | Mild conditions | Aromatic and secondary amines. organic-chemistry.org |

A related method uses formamidinesulfinic acid in a basic aqueous solution to convert amines into guanidines. organic-chemistry.org This approach has shown high conversion rates for certain substrates, although product isolation can be challenging due to water solubility. organic-chemistry.org

Mitsunobu-Type Guanidinylation Protocols

The Mitsunobu reaction is a powerful tool in organic synthesis, primarily known for converting primary and secondary alcohols into a wide array of functional groups with an inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The canonical reaction involves an alcohol, an acidic pronucleophile, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov The phosphine (B1218219) and azodicarboxylate activate the alcohol, allowing it to be displaced by the nucleophile. organic-chemistry.org

While the classic Mitsunobu reaction is centered on alcohols, its principles have been adapted for various transformations. nih.gov Nitrogen nucleophiles with sufficient acidity, such as phthalimide (B116566) or hydrazoic acid, can be used effectively. organic-chemistry.org There are reports of solid-phase syntheses where resin-bound amines react with alcohols under Mitsunobu conditions to form O-alkyl carbamates. researchgate.net However, the direct application of the Mitsunobu protocol to guanidinylate an aniline derivative like 4-iodoaniline is not a standard or commonly reported method. The reaction typically requires an acidic N-H pronucleophile (pKa generally less than 13), a condition not met by the guanidine group itself without specific protecting groups. wikipedia.org Therefore, this protocol is more relevant for other synthetic transformations and is not a primary route for the synthesis of this compound from 4-iodoaniline.

Multi-Step Synthetic Routes via Aromatic Precursors

Multi-step syntheses provide an alternative, often more controlled, pathway to the target molecule. These routes involve either creating the guanidine core first and then modifying the aromatic ring or preparing a key iodinated intermediate before the final guanidinylation step.

Iodination Strategies for Phenylguanidine Intermediates

This approach begins with phenylguanidine and introduces the iodine atom onto the aromatic ring in a subsequent step. This is an electrophilic aromatic substitution reaction. The guanidine group attached to the phenyl ring is an activating, ortho-, para-directing group, meaning the incoming electrophile will be directed to the positions ortho (2 and 6) and para (4) to the guanidine substituent.

To achieve regioselective para-iodination, a variety of iodinating reagents can be employed. Molecular iodine (I₂) itself is often not electrophilic enough for direct iodination of many aromatics, so it is typically used with an oxidizing agent. babafaridgroup.edu.inlibretexts.org Systems like iodine with nitric acid, hydrogen peroxide, or trichloroisocyanuric acid can generate a more potent electrophilic iodine species, such as I⁺. babafaridgroup.edu.inlibretexts.orgsemanticscholar.org Other common reagents for iodinating activated aromatic rings include N-Iodosuccinimide (NIS) and iodine monochloride (ICl). brainly.comorganic-chemistry.org The choice of reagent and reaction conditions is crucial to maximize the yield of the desired 4-iodo isomer and minimize the formation of ortho-iodinated and di-iodinated byproducts.

Table 3: Selected Reagents for Aromatic Iodination

| Reagent System | Characteristics |

|---|---|

| I₂ / Oxidizing Agent (e.g., HNO₃, H₂O₂) | In situ generation of a strong electrophile (I⁺). babafaridgroup.edu.inlibretexts.org |

| N-Iodosuccinimide (NIS) | Mild and effective for electron-rich arenes. organic-chemistry.org |

| Iodine Monochloride (ICl) | A polarized source of electrophilic iodine (I⁺Cl⁻). brainly.comstudy.com |

Guanidinylation of 4-Iodoaniline Derivatives

Arguably the most common and logical multi-step synthesis involves the preparation of the key intermediate, 4-iodoaniline, followed by its conversion to the final product. calibrechem.com This route ensures the iodine atom is correctly positioned before the guanidine group is introduced.

The synthesis of 4-iodoaniline can be accomplished through several well-established methods. A direct and efficient route is the electrophilic iodination of aniline. guidechem.com This reaction can be performed using molecular iodine in the presence of a base like sodium bicarbonate to neutralize the hydrogen iodide byproduct. guidechem.comorgsyn.org Another approach involves using an oxidizing agent, such as hydrogen peroxide, with iodine. guidechem.com An alternative, indirect method involves the iodination of acetanilide (B955) using a reagent like iodine monochloride, followed by the acidic or basic hydrolysis of the acetamido group to reveal the amine. prepchem.com

Table 4: Common Synthetic Routes to 4-Iodoaniline

| Starting Material | Reagents | Key Features |

|---|---|---|

| Aniline | I₂, NaHCO₃, H₂O | Direct iodination, neutralizes HI byproduct. guidechem.comorgsyn.org |

| Aniline | I₂, H₂O₂, H₂O | Direct iodination using an oxidizing agent. guidechem.com |

Once 4-iodoaniline is obtained, it is converted to this compound using the guanidinylation methods described in sections 2.1.1 and 2.1.2, such as reaction with N,N'-di-Boc-S-methylisothiourea or cyanamide.

Palladium-Catalyzed C-N Cross-Coupling Methods for Guanidine Formation

The formation of the guanidine moiety attached to an aryl ring can be efficiently achieved through palladium-catalyzed C-N cross-coupling reactions. A key strategy involves the guanylation of anilines with carbodiimides. Research into the palladium-catalyzed reaction of 4-iodoaniline with N,N'-diisopropylcarbodiimide has provided significant mechanistic insights.

In this method, a palladium(II) catalyst, such as PdCl₂(NCCH₃)₂, facilitates the nucleophilic addition of the aniline to the carbodiimide (B86325). Mechanistic studies have successfully isolated and characterized key intermediates, including bis(anilino) and bis(guanidino) Pd(II) complexes. beilstein-journals.org The catalytic cycle is proposed to involve the coordination of the aniline to the palladium center, followed by insertion into the carbodiimide C=N bond to form a palladium-guanidino intermediate. Subsequent cleavage of this complex by another aniline molecule releases the N-arylguanidine product and regenerates the active catalyst. beilstein-journals.org

This catalytic approach is a significant improvement over stoichiometric methods, offering a direct route to N-arylguanidines from readily available anilines and carbodiimides under relatively mild conditions. The reaction demonstrates the power of palladium catalysis in forming the crucial C-N bond of the guanidine group.

Table 1: Proposed Catalytic Cycle Intermediates in the Guanylation of 4-Iodoaniline

| Step | Intermediate Description | Role in Catalytic Cycle |

|---|---|---|

| 1 | trans-dichlorobis(4-iodoanilino-ĸN)palladium(II) | Formed from the reaction of the palladium precursor with 4-iodoaniline. beilstein-journals.org |

| 2 | Interaction with Carbodiimide | The aniline complex interacts with N,N'-diisopropylcarbodiimide. beilstein-journals.org |

| 3 | trans-dichlorobis[1,3-diisopropyl-2-(4-iodophenyl)guanidino-ĸN(aryl)]palladium(II) | A bis(guanidino)palladium(II) complex is formed. beilstein-journals.org |

| 4 | Product Release | Cleavage of the guanidino complex by aniline liberates the guanidine product and regenerates the aniline-palladium complex. beilstein-journals.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmacologically relevant molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use more sustainable materials.

Solvent-Free Reactions and Solvent Selection

The choice of solvent is a critical factor in the environmental impact of a chemical process. In palladium-catalyzed cross-coupling reactions, traditional solvents like toluene (B28343) or DMF are common but pose environmental and health risks. nih.gov Green chemistry encourages the use of safer, more benign solvents. Water is an ideal green solvent, and research has shown that microwave-assisted synthesis of various guanidine derivatives can be successfully performed in aqueous media. researchgate.net

For palladium-catalyzed reactions, the solvent can significantly influence catalyst activity and selectivity. nih.govrsc.org The selection of greener solvents, such as polyethylene (B3416737) glycol (PEG) or bio-derived solvents like Cyrene, is a key consideration. monash.edu Furthermore, developing solvent-free reaction conditions, for instance, using mechanical grinding or high-temperature neat reactions, represents an optimal approach to minimizing solvent waste.

Table 2: Comparison of Solvents for Palladium-Catalyzed Reactions

| Solvent Type | Examples | Green Chemistry Considerations |

|---|---|---|

| Aprotic Polar | DMF, DMSO, Acetonitrile | Effective for many reactions but often toxic and difficult to recycle. nih.gov |

| Nonpolar | Toluene, Hexane | Can be effective but are often volatile organic compounds (VOCs) with environmental concerns. nih.gov |

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis is a cornerstone of green chemistry, offering significant advantages over conventional heating methods. By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields. ufsm.br

In the synthesis of guanidine derivatives, microwave assistance has been shown to be highly effective. For instance, the synthesis of 4-Hydroxy-3-iodobenzylguanidine, a compound structurally related to this compound, demonstrated significantly faster reaction times and improved efficiency with microwave heating compared to traditional thermal methods. ufsm.br The optimization of microwave parameters, such as power, temperature, and exposure time, is crucial to prevent product degradation while maximizing yield and minimizing energy consumption. researchgate.net One-pot microwave-assisted syntheses in water further enhance the green credentials of this technology. researchgate.net

Catalyst Selection and Recovery for Sustainable Production

Palladium is a precious and high-cost metal, making its efficient use and recovery a primary goal for sustainable synthesis. Homogeneous palladium catalysts, while highly active, are often difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

To address this, significant research has focused on developing recoverable and reusable palladium catalysts. One innovative approach is the immobilization of palladium on functionalized magnetic nanoparticles. For example, a catalyst consisting of palladium supported on guanidine-functionalized Fe₃O₄ nanoparticles has been developed. nih.gov This catalyst can be easily recovered from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Palladium(II) chloride |

| 4-Iodoaniline |

| N,N'-diisopropylcarbodiimide |

| 4-Hydroxy-3-iodobenzylguanidine |

| Polyethylene glycol (PEG) |

| Cyrene |

| Toluene |

Advanced Spectroscopic and Diffractional Structural Elucidation of N 4 Iodo Phenyl Guanidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of N-(4-Iodo-phenyl)-guanidine in solution. By analyzing the chemical environment of NMR-active nuclei such as ¹H, ¹³C, and ¹⁵N, a complete picture of the molecule's connectivity and conformation can be assembled.

The one-dimensional NMR spectra of this compound provide fundamental information about the electronic environment of each atom. Due to the limited availability of direct experimental spectra for this compound, a detailed analysis can be constructed from predicted data and comparison with analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and guanidinyl protons. The protons on the phenyl ring, being in different chemical environments, will likely appear as two distinct signals. The protons ortho to the iodine atom (H-3 and H-5) would be deshielded due to the electron-withdrawing nature of iodine, while the protons ortho to the guanidinyl group (H-2 and H-6) would also be influenced by its electronic effects. The N-H protons of the guanidine (B92328) moiety are expected to appear as broad signals due to quadrupole broadening and chemical exchange, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton of the molecule. The guanidinyl carbon (C=N) is expected to resonate at a significantly downfield chemical shift, typically in the range of 150-160 ppm, characteristic of sp²-hybridized carbons bonded to three nitrogen atoms. The aromatic carbons will exhibit four distinct signals. The carbon atom bonded to the iodine (C-4) will be significantly shielded due to the "heavy atom effect," appearing at a lower chemical shift than might be expected based on electronegativity alone. The other aromatic carbons (C-1, C-2/6, and C-3/5) will have chemical shifts influenced by the substituents.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen atoms in the guanidinyl group. The sp²-hybridized imino nitrogen (=N) would resonate at a different chemical shift compared to the two sp²-hybridized amino nitrogens (-NH₂), reflecting their different bonding environments.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 149.0 |

| C2, C6 | 7.05 | 123.0 |

| C3, C5 | 7.60 | 138.0 |

| C4 | - | 85.0 |

| Guanidinyl C | - | 157.0 |

| Guanidinyl NH | Variable (broad) | - |

Note: These are predicted values and may vary from experimental data.

To establish unambiguous assignments and connectivity within the this compound molecule, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2 with H-3, and H-5 with H-6), confirming their connectivity within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the protonated aromatic carbons by correlating the signals from the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine spatial proximity between protons. In the context of this compound, NOESY could provide insights into the preferred conformation of the molecule, for example, by showing through-space interactions between the guanidinyl N-H protons and the ortho-protons of the phenyl ring.

The guanidinyl group in this compound can exhibit dynamic behavior, such as rotation around the C-N bonds. At room temperature, this rotation may be fast on the NMR timescale, leading to averaged signals for the N-H protons. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide valuable information about these conformational exchange phenomena. By lowering the temperature, it may be possible to slow down the rotation enough to observe distinct signals for the individual N-H protons, allowing for the determination of the energy barriers to rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes. These techniques are complementary and offer detailed information about the functional groups present and the intermolecular interactions.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The N-H stretching vibrations of the guanidinyl group are expected to appear in the region of 3200-3500 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

Ar-H Stretching: The aromatic C-H stretching vibrations typically appear as a group of weaker bands in the 3000-3100 cm⁻¹ region.

C=N Stretching: The stretching vibration of the C=N double bond in the guanidinyl group is a strong and characteristic band, expected to be in the range of 1600-1680 cm⁻¹.

N-H Bending: The N-H bending vibrations of the primary amine groups in the guanidine moiety are expected around 1550-1650 cm⁻¹.

Ar-C=C Stretching: The aromatic ring C=C stretching vibrations will give rise to a series of bands in the 1400-1600 cm⁻¹ region.

C-I Stretching: The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹, due to the heavy mass of the iodine atom.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3500 |

| Ar-H | Stretching | 3000-3100 |

| C=N | Stretching | 1600-1680 |

| N-H | Bending | 1550-1650 |

| Ar-C=C | Stretching | 1400-1600 |

| C-I | Stretching | 500-600 |

In the solid state, this compound molecules can interact with each other through hydrogen and halogen bonds. These interactions can be identified through their effects on the vibrational spectra.

Hydrogen Bonding: The presence of strong intermolecular hydrogen bonds, particularly involving the N-H groups of the guanidinyl moiety, would lead to a broadening and a red-shift (shift to lower frequency) of the N-H stretching bands in the IR spectrum. The extent of this shift can provide an indication of the strength of the hydrogen bonds.

Halogen Bonding: The iodine atom in this compound can act as a halogen bond donor, interacting with electron-rich atoms (such as the nitrogen atoms of the guanidinyl group) of neighboring molecules. This interaction can cause a slight perturbation of the vibrational modes involving the C-I and the acceptor group. For instance, the C-I stretching frequency might show a small shift upon the formation of a halogen bond. While often subtle, these shifts can be detected through careful analysis of the IR and Raman spectra, often in combination with computational modeling.

Computational and Theoretical Investigations of N 4 Iodo Phenyl Guanidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.

Geometry Optimization and Conformational Landscape Analysis

A foundational step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations systematically alter the positions of the atoms to find the arrangement with the lowest electronic energy. For a flexible molecule like N-(4-Iodo-phenyl)-guanidine, which has rotatable bonds, a conformational landscape analysis would be performed. This involves identifying various stable isomers (conformers) and determining their relative energies to identify the most likely structures to exist under given conditions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound This table is a template for data that would be generated from a DFT geometry optimization. Actual values are not available.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-I | - |

| C-N (phenyl) | - | |

| C=N (guanidine) | - | |

| C-N (guanidine) | - | |

| Bond Angle | C-C-I | - |

| C-N-C (guanidine) | - | |

| Dihedral Angle | I-C-C-C | - |

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity. From these energies, various reactivity indices can be calculated.

Table 2: Hypothetical Reactivity Descriptors for this compound This table illustrates the type of data derived from a HOMO-LUMO analysis. Actual values are not available.

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy (EHOMO) | - | - |

| LUMO Energy (ELUMO) | - | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

| Ionization Potential (I) | -EHOMO | - |

| Electron Affinity (A) | -ELUMO | - |

| Chemical Hardness (η) | (I - A) / 2 | - |

| Chemical Softness (S) | 1 / (2η) | - |

| Electronegativity (χ) | (I + A) / 2 | - |

Electrostatic Potential Surface (MEP) Mapping for Charge Distribution and Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It illustrates regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, an MEP map would identify the likely sites for electrophilic attack (e.g., the nitrogen atoms of the guanidine (B92328) group) and nucleophilic interactions.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis absorption)

DFT methods can accurately predict various spectroscopic properties, which is invaluable for confirming experimental results and assigning spectral features.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted values with experimental data helps in the structural elucidation of the molecule.

IR Frequencies: The vibrational frequencies from an IR spectrum can be calculated to help assign specific peaks to the stretching and bending of bonds within the molecule, such as N-H, C=N, and C-I stretches.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that correspond to the absorption of UV-visible light. This allows for the assignment of absorption bands and an understanding of the electronic structure.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the movement and interactions of a molecule over time. An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms to model their motion. This would provide insights into how the molecule behaves in a solution, its conformational flexibility, and how it forms hydrogen bonds or other interactions with solvent molecules.

Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analysis for Bonding Characterization

To gain a deeper understanding of the chemical bonds, advanced analyses like QTAIM and NCI plots are employed.

QTAIM: The Quantum Theory of Atoms in Molecules analyzes the electron density topology to characterize the nature of chemical bonds. It can distinguish between covalent and ionic interactions and is particularly useful for analyzing weaker interactions like hydrogen bonds.

NCI Plot: The Noncovalent Interaction (NCI) plot is a visualization method that highlights regions of non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, in real space. An NCI analysis of this compound could reveal intramolecular hydrogen bonding or other weak interactions that contribute to its conformational stability.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions in Crystal Lattices

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comresearchgate.netrsc.orguwa.edu.auscirp.org This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron distribution of the procrystal. The resulting Hirshfeld surface provides a three-dimensional picture of the molecule's shape within its crystalline environment.

For this compound, a Hirshfeld surface analysis would first require the determination of its crystal structure through techniques like X-ray crystallography. As of this writing, a publicly available crystal structure for this specific compound has not been identified. However, based on its molecular structure, we can anticipate the key intermolecular interactions that would be revealed by such an analysis.

The surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds, while blue regions represent longer contacts. mdpi.comscirp.org For this compound, prominent red areas would be expected corresponding to hydrogen bonds formed by the amine groups of the guanidine moiety.

Furthermore, 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots display the distribution of internal (di) and external (de) distances from the surface to the nearest nucleus inside and outside the surface, respectively. For this compound, the fingerprint plot would likely reveal significant contributions from:

H···H contacts: Given the number of hydrogen atoms, these van der Waals interactions would likely constitute a large percentage of the surface area.

N···H/H···N contacts: These would represent the strong hydrogen bonding interactions involving the guanidine group, appearing as distinct "spikes" on the plot.

I···H/H···I and I···N/N···I contacts: The presence of the iodine atom introduces the possibility of halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. These interactions would be of particular interest in understanding the role of the iodine substituent in the crystal packing.

C···H/H···C contacts: These represent weaker C-H···π interactions involving the phenyl ring.

A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on analyses of similar structures, is presented in the interactive table below.

| Intermolecular Contact | Expected Contribution (%) | Type of Interaction |

| H···H | 40-50 | Van der Waals |

| N···H/H···N | 20-30 | Hydrogen Bonding |

| C···H/H···C | 10-15 | C-H···π Interactions |

| I···H/H···I | 5-10 | Halogen Bonding/Van der Waals |

| I···N/N···I | 2-5 | Halogen Bonding |

| C···C | <5 | π-π Stacking |

This table is a hypothetical representation and the actual values would depend on the experimentally determined crystal structure.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (based on in vitro data)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing drug candidates. youtube.com SAR explores how the chemical structure of a compound influences its biological activity, while QSAR aims to establish a mathematical relationship between the chemical structure and the activity. frontiersin.orgresearchgate.net

For this compound, SAR and QSAR studies would be invaluable in understanding how its structural features contribute to its biological effects, based on in vitro experimental data. nih.govmdpi.com Guanidine-containing compounds are known to exhibit a wide range of biological activities. sci-hub.senih.gov

Structure-Activity Relationship (SAR) Insights:

A systematic SAR study of this compound would involve synthesizing and testing a series of analogs to probe the importance of different structural components. Key areas for modification and the anticipated SAR trends include:

The Guanidine Moiety: This group is highly basic and can be protonated at physiological pH, forming the guanidinium (B1211019) cation. This positive charge is often crucial for binding to biological targets through electrostatic interactions. Modifications, such as N-alkylation or substitution, would likely have a significant impact on activity.

The Phenyl Ring: The aromatic ring serves as a scaffold and can engage in hydrophobic and π-stacking interactions with the target.

The Iodine Substituent: The nature and position of the substituent on the phenyl ring are critical. For this compound, the iodine atom at the para position influences several properties:

Lipophilicity: The iodine atom significantly increases the lipophilicity of the molecule, which can affect its membrane permeability and binding to hydrophobic pockets in a target protein. mdpi.comresearchgate.net

Steric Effects: The size of the iodine atom can influence the binding affinity by either providing favorable van der Waals contacts or causing steric hindrance.

Halogen Bonding: As mentioned earlier, the iodine atom can act as a halogen bond donor, which is an increasingly recognized interaction in drug design.

A hypothetical SAR summary for a series of para-substituted N-phenyl-guanidines is presented below, illustrating the potential impact of different substituents on in vitro activity.

| Substituent (X) in N-(4-X-phenyl)-guanidine | Predicted Relative In Vitro Activity | Rationale |

| H | Baseline | Unsubstituted phenyl ring. |

| F | Moderate Increase | Increased lipophilicity and potential for H-bonding. |

| Cl | Increase | Good balance of lipophilicity and electronic effects. |

| Br | High Increase | Enhanced lipophilicity and potential for halogen bonding. |

| I | (this compound) | Highest lipophilicity and strong halogen bonding potential. |

| CH3 | Variable | Can increase or decrease activity depending on the target's binding pocket. |

| OCH3 | Variable | Can introduce H-bond accepting capabilities but also alter electronics. |

This table represents a generalized prediction, and the actual SAR would be target-dependent.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

A QSAR model for this compound and its analogs would seek to create a statistically significant correlation between molecular descriptors and their in vitro biological activity (e.g., IC50 or Ki values). frontiersin.orgfrontiersin.org The general form of a QSAR equation is:

Biological Activity = f(Molecular Descriptors)

For a series of phenyl-guanidines, relevant molecular descriptors would include:

Lipophilicity parameters: such as logP or ClogP.

Electronic parameters: such as Hammett constants (σ), dipole moment, and atomic charges.

Steric parameters: such as molar refractivity (MR) and Taft steric parameters (Es).

Topological indices: which describe molecular connectivity and shape.

A hypothetical 2D-QSAR equation for a series of N-(4-halophenyl)-guanidines might look like:

log(1/IC50) = a(logP) - b(σp)2 + c(MR) + d

Where:

a, b, c, and d are regression coefficients.

logP represents lipophilicity.

σp is the Hammett constant for the para-substituent.

MR is the molar refractivity, representing steric bulk.

Such a model, once validated, could be used to predict the activity of unsynthesized analogs and guide the design of more potent compounds. frontiersin.orgmdpi.com For instance, the model might reveal an optimal range for lipophilicity or that electron-withdrawing substituents are beneficial for activity.

Reactivity and Chemical Transformations of N 4 Iodo Phenyl Guanidine

The chemical reactivity of N-(4-Iodo-phenyl)-guanidine is characterized by two main reactive sites: the nucleophilic nitrogen centers of the guanidine (B92328) group and the carbon-iodine bond on the phenyl ring. This dual reactivity allows for a wide range of chemical transformations, making it a versatile building block in synthetic organic chemistry.

Advanced Applications and Research Paradigms

Biological Activity Mechanisms at the Molecular Level (Excluding Human Clinical Data and Safety/Dosage)

The biological activities of guanidinium-containing compounds are largely attributed to the unique physicochemical properties of the guanidinium (B1211019) group. This functional group is protonated at physiological pH, allowing it to form strong electrostatic interactions with negatively charged biological macromolecules.

Enzyme Inhibition Studies (e.g., Kinases, Cholinesterases, Proteases): Molecular Binding Modes and Kinetic Analysis

Currently, there is a lack of specific studies in the public domain detailing the enzyme inhibitory activities of N-(4-Iodo-phenyl)-guanidine against kinases, cholinesterases, or proteases. However, the broader class of guanidine (B92328) derivatives has been investigated for such properties. For instance, certain guanidine-containing compounds have been explored as inhibitors of nitric oxide synthases (NOSs) and cholinesterases. N-hydroxyl derivatives of drugs containing a guanidine moiety have been shown to act as enzymatic donors of nitric oxide, a molecule involved in numerous physiological processes. While the parent guanidine compounds themselves did not release NO, their N-hydroxyl counterparts demonstrated this ability when catalyzed by NOS or horseradish peroxidase. nih.gov

Additionally, some disubstituted guanidine derivatives have been identified as inhibitors of cholinesterases, enzymes critical in neurotransmission. nih.gov The inhibitory mechanism often involves the guanidinium group interacting with the anionic subsite of the enzyme's active site. The investigation of guanidine hydrochloride's effect on protease-inhibitor complexes has been used to understand protein denaturation, indicating the guanidinium group's strong interaction with proteins. nih.gov These studies suggest that this compound could potentially be a subject for future enzyme inhibition research, with its specific activity and binding mode yet to be determined.

Receptor Ligand Interactions: In Vitro Binding Affinities and Selectivity for Specific Receptors (e.g., Sigma Receptors, Muscarinic Receptors)

Furthermore, various guanidine derivatives have been explored as antagonists for muscarinic M2 and M4 receptors. nih.gov These findings suggest that the guanidine scaffold, in combination with appropriate phenyl substitutions, can be a key pharmacophore for interacting with these receptors. The introduction of a 4-iodo-phenyl group in this compound could influence its binding affinity and selectivity for sigma, muscarinic, or other receptors, a hypothesis that warrants future investigation through radioligand binding assays.

Below is a table summarizing the binding affinity of a related iodophenyl-containing guanidine derivative for sigma receptors.

| Compound | Receptor | Binding Affinity (Kd) |

| 1-(p-iodophenyl)-3-(1-adamantyl)guanidine (PIPAG) | Sigma binding sites | Low nanomolar range |

Data based on an analog of this compound. drugbank.com

Antimicrobial Action Mechanisms: Interaction with Bacterial Cell Components (e.g., Membranes, Nucleic Acids) in In Vitro Systems

The guanidine functional group is a well-established pharmacophore in the design of antimicrobial agents due to its positive charge at physiological pH. This allows for strong electrostatic interactions with the negatively charged components of bacterial cell envelopes, such as phospholipids (B1166683) and teichoic acids. nih.govnih.gov While specific studies on the antimicrobial mechanism of this compound are not available, the general mechanism for guanidine-containing compounds involves the disruption of the bacterial cytoplasmic membrane.

For example, the guanidine derivative Isopropoxy Benzene (B151609) Guanidine (IBG) has been shown to exert its antibacterial effect by binding to phosphatidylglycerol and cardiolipin (B10847521) in the bacterial membrane. This interaction leads to the dissipation of the proton motive force and an accumulation of intracellular ATP, ultimately causing membrane damage and cell death. nih.gov It is plausible that this compound would follow a similar mechanism of action. The hydrophobic 4-iodo-phenyl group could further enhance its interaction with the lipid bilayer of the bacterial membrane, potentially leading to potent antimicrobial activity.

Protein-Ligand Interaction Analysis using Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

There is no specific literature available that employs biophysical techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to analyze the interaction of this compound with proteins. However, the guanidinium group is known to participate in protein stabilization and destabilization through a balance of hydration and direct binding. nih.gov These interactions are thermodynamically characterizable, making ITC and SPR ideal techniques for future studies. Such analyses would provide quantitative data on the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and target proteins, offering a deeper understanding of its molecular recognition processes.

Organocatalysis and Base Catalysis

Guanidines are recognized as "superbases" and have found extensive application as organocatalysts in a variety of organic transformations. researchgate.net Their strong basicity, coupled with their ability to act as hydrogen-bond donors, makes them effective catalysts. rsc.org

This compound as a Chiral or Achiral Organocatalyst in Organic Transformations

Currently, there are no published studies that specifically report the use of this compound as either a chiral or achiral organocatalyst. However, the fundamental properties of the guanidine core suggest its potential in this area. Guanidines can catalyze reactions through proton transfer, forming a guanidinium cation that can act as a bifunctional catalyst. mdpi.com The nature of the substituent on the phenyl ring can influence the basicity and steric environment of the guanidine, thereby modulating its catalytic activity and selectivity. The electron-withdrawing nature of the iodine atom in this compound would likely decrease its basicity compared to unsubstituted phenylguanidine, a factor that would need to be considered in catalyst design. Future research could explore the application of this compound and its derivatives in reactions such as Michael additions, aldol (B89426) reactions, and other base-catalyzed transformations.

Application in Acid-Base Catalyzed Reactions

The guanidine functional group is one of the strongest organic bases, a property attributed to the resonance stabilization of its protonated form, the guanidinium cation. This inherent basicity makes this compound and its derivatives potent catalysts for a variety of acid-base catalyzed reactions. While specific studies focusing exclusively on this compound as a base catalyst are not extensively documented in publicly available research, the catalytic behavior can be inferred from the well-established reactivity of aryl guanidines.

The strong basicity of the guanidine moiety allows it to deprotonate even weakly acidic substrates, thereby generating highly reactive nucleophiles. This catalytic strategy is employed in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, guanidine-based catalysts are effective in promoting Henry (nitroaldol) reactions, Michael additions, and transesterification processes. The catalytic cycle typically involves the guanidine acting as a Brønsted base to activate the nucleophile, which then reacts with the electrophile. The resulting product is released, and the guanidine catalyst is regenerated.

The presence of the 4-iodophenyl group can modulate the basicity and steric environment of the guanidine core. The iodine atom, being electron-withdrawing through induction but electron-donating through resonance, has a nuanced effect on the pKa of the guanidine. Furthermore, the bulky iodo-substituent can influence the stereochemical outcome of catalyzed reactions by creating a specific chiral environment in appropriately designed catalyst systems.

Guanidinium salts, the protonated form of guanidines, can also act as catalysts, particularly in reactions that are facilitated by hydrogen bonding. For example, guanidinium iodide salts have been demonstrated as effective single-component catalysts for the fixation of carbon dioxide into epoxides to form cyclic carbonates. In such cases, the guanidinium cation can activate the epoxide through hydrogen bonding, while the iodide anion acts as the nucleophile.

Role in Stereoselective Synthesis (if applicable to derivatives)

Chiral guanidine derivatives have emerged as powerful organocatalysts for a wide array of stereoselective transformations. The development of chiral versions of this compound, where chirality is introduced either in the backbone of the molecule or through the addition of chiral auxiliaries, opens up possibilities for its application in asymmetric synthesis.

The general principle behind chiral guanidine catalysis involves the formation of a chiral environment around the reacting substrates. This is achieved through a combination of hydrogen bonding, ionic interactions, and steric hindrance, which directs the approach of the reactants and favors the formation of one enantiomer over the other. Chiral guanidines and their salts have been successfully employed in reactions such as:

Asymmetric Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated compounds with high enantioselectivity.

Asymmetric Aldol and Henry Reactions: Facilitating the stereoselective formation of carbon-carbon bonds.

Asymmetric Strecker Reactions: Enabling the enantioselective synthesis of α-amino acids.

Phase-Transfer Catalysis: Chiral guanidinium salts can act as phase-transfer catalysts, shuttling anionic reactants from an aqueous phase to an organic phase and inducing asymmetry in the subsequent reaction.

While specific examples detailing the use of chiral this compound derivatives are not prevalent in the literature, the structural features of this compound make it an interesting scaffold for the design of new chiral catalysts. The iodo-phenyl group can serve several purposes:

It can be a site for further functionalization to introduce chiral moieties.

The iodine atom can participate in secondary interactions, such as halogen bonding, which can help in organizing the transition state and enhancing stereocontrol.

The electronic properties of the aryl ring can be fine-tuned to optimize the catalytic activity and selectivity.

The development of such chiral derivatives would be a promising avenue for future research in asymmetric catalysis.

Supramolecular Chemistry and Self-Assembly

Design of Synthetic Receptors Utilizing Guanidine Moieties for Anion or Cation Recognition

The guanidinium cation is an excellent structural motif for the recognition of anions due to its planar geometry and the presence of multiple N-H hydrogen bond donors. This allows for strong and directional hydrogen bonding interactions with anionic guests. The N-(4-Iodo-phenyl)-guanidinium cation, in particular, offers additional features that can be exploited in the design of synthetic receptors.

Anion Recognition: The primary mode of anion recognition by guanidinium-based receptors is through the formation of multiple hydrogen bonds. The planar, trigonal arrangement of the N-H groups in the guanidinium ion is complementary to the geometry of many common anions, such as carboxylates, phosphates, and sulfates. This leads to high binding affinities and selectivities.

The 4-iodophenyl substituent in this compound can further enhance anion binding through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. The iodine atom in the 4-iodophenyl group can form a halogen bond with an electron-rich region of the anion, providing an additional stabilizing interaction and potentially influencing the selectivity of the receptor.

Cation Recognition: While the guanidinium group is primarily known for anion binding, the neutral guanidine can act as a ligand for metal cations. The lone pairs on the nitrogen atoms can coordinate with metal ions. The design of receptors based on this compound for cation recognition would likely involve the incorporation of this unit into a larger macrocyclic or chelating framework that pre-organizes the binding site for a specific metal ion.

Self-Assembly into Ordered Supramolecular Architectures (e.g., Gels, Polymers, Host-Guest Systems)

The ability of the guanidinium group to form strong and directional hydrogen bonds, coupled with other non-covalent interactions involving the aryl ring, makes this compound and its derivatives promising building blocks for the construction of ordered supramolecular architectures.

Gels: Low-molecular-weight gelators can self-assemble in solution to form three-dimensional networks that immobilize the solvent, resulting in the formation of a gel. Guanidinium-based molecules have been shown to act as organogelators, with the self-assembly process driven by a combination of hydrogen bonding and van der Waals interactions. The presence of the iodo-phenyl group could promote gelation through π-π stacking interactions between the aromatic rings and halogen bonding.

Polymers: Guanidinium-functionalized monomers can be polymerized to create polymers with interesting properties. For instance, polymerization-induced electrostatic self-assembly (PIESA) can be governed by guanidinium ionic hydrogen bonds to form polyion complex nanoparticles. The incorporation of this compound into a polymer backbone could lead to materials with unique recognition or catalytic properties.

Host-Guest Systems: In host-guest chemistry, a larger host molecule encapsulates a smaller guest molecule. Guanidinium-containing macrocycles can act as hosts for anionic guests. The iodo-phenyl group could be incorporated into the host structure to provide additional binding interactions or to act as a reporter group for sensing applications.

Crystal Engineering through Directed Non-Covalent Interactions

Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. The N-(4-Iodo-phenyl)-guanidinium cation is a particularly interesting building block for crystal engineering due to the variety of strong and directional non-covalent interactions it can participate in.

The dominant interactions in the crystal structures of N-(4-Iodo-phenyl)-guanidinium salts are the N-H···A hydrogen bonds between the guanidinium cation and the anion (A⁻). These interactions often lead to the formation of robust one-, two-, or three-dimensional networks.

The 4-iodophenyl group plays a crucial role in directing the supramolecular assembly through two main types of interactions:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with halogen bond acceptors such as anions or other Lewis basic sites. This interaction is highly directional and can be used to control the packing of the molecules in the crystal lattice.

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these different non-covalent interactions—hydrogen bonding, halogen bonding, and π-π stacking—provides a powerful toolkit for the rational design of crystalline materials with specific architectures and properties. The presence of the heavy iodine atom is also advantageous for the determination of the crystal structure by X-ray diffraction.

Precursor in Radiopharmaceutical Chemistry (Focus on Synthetic Chemistry and Chemical Probes)

The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for use in nuclear medicine. The stable iodine-127 atom can be replaced with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-131, to create radiopharmaceuticals for diagnostic imaging or targeted radiotherapy.

A well-known example of a radiolabeled guanidine derivative is meta-iodobenzylguanidine (MIBG), which is used for the imaging and treatment of neuroendocrine tumors. This compound shares structural similarities with MIBG and could serve as a precursor for analogous radiotracers.

The synthesis of radioiodinated this compound would typically involve a radioiodination reaction where a suitable precursor is reacted with a source of radioactive iodide. Common methods for radioiodination include:

Electrophilic Radioiodination: This involves the reaction of an activated aromatic precursor (e.g., a trialkylstannyl or boronic acid derivative) with an electrophilic source of radioiodine.

Nucleophilic Radioiodination: This method is less common for aromatic systems but can be achieved under certain conditions, for example, using diaryliodonium salt precursors.

Isotope Exchange: In this method, the non-radioactive iodine atom in this compound is exchanged with a radioactive iodine isotope. This is often carried out at high temperatures and may result in lower specific activity.

Once synthesized, the radiolabeled this compound can be used as a chemical probe to study biological processes. For example, if it is found to bind to a specific receptor or transporter, its radiolabeled version can be used to visualize the distribution of these targets in the body using imaging techniques like Single Photon Emission Computed Tomography (SPECT) with ¹²³I or Positron Emission Tomography (PET) with ¹²⁴I. If labeled with a therapeutic isotope like ¹³¹I, it could be used for targeted radionuclide therapy to deliver a cytotoxic dose of radiation to diseased tissues.

The development of efficient and reliable methods for the radiosynthesis of this compound and its derivatives is an important area of research in radiopharmaceutical chemistry.

Application in Advanced Materials Science

The unique chemical properties of the this compound scaffold lend themselves to applications in materials science, where the guanidinium cation's ability to form strong hydrogen bonds and delocalize charge can be exploited.

A hypothetical polymer could be created by first modifying this compound to include a polymerizable group, such as a vinyl or styryl moiety. This functionalized monomer could then be polymerized or co-polymerized with other monomers to create a guanidinium-functionalized polymer electrolyte. The mechanism of ion conduction in such a system would rely on the movement of anions through the polymer matrix, hopping between the tethered guanidinium cations, a process facilitated by the segmental motion of the polymer chains.

| Property | Contribution from this compound Scaffold |

|---|---|

| Ionic Conductivity | The delocalized positive charge on the guanidinium group can enhance anion mobility. |

| Mechanical Stability | The rigid phenyl group can contribute to the stiffness of the polymer backbone. |

| Thermal Stability | Aromatic backbones generally exhibit higher thermal stability. |

| Further Functionalization | The iodo-group provides a reactive site for post-polymerization modification via cross-coupling reactions. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The design of the organic ligand is crucial as it dictates the structure, porosity, and ultimately the function of the MOF. This compound possesses several features that make it an interesting candidate as a ligand for MOF synthesis.

The guanidine group can be deprotonated to form a monoanionic guanidinate ligand. This guanidinate group is a robust bidentate chelating ligand, capable of forming stable complexes with a wide range of metal ions. The two imino-type nitrogen atoms can coordinate to a metal center, forming a stable six-membered chelate ring.

Furthermore, the phenyl ring acts as a rigid spacer, while the iodo-substituent offers two possibilities: it can act as a weak Lewis base and participate in halogen bonding interactions within the MOF structure, or it can serve as a reactive handle for post-synthetic modification of the MOF. By using this compound as a ligand, it may be possible to construct MOFs with tailored pore environments and functionalities for applications in gas storage, separation, or catalysis.

Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or the binding of an analyte. This switching is accompanied by a change in the molecule's properties, such as color or fluorescence, which can be used for sensing applications.

The this compound scaffold contains a key functional group for creating pH-sensitive systems. The guanidine group is a strong base and is protonated at physiological pH. Changes in pH around its pKa value will lead to a reversible protonation/deprotonation event. If this scaffold is integrated into a larger chromophore or fluorophore system, this change in protonation state could alter the electronic properties of the system, leading to a detectable change in its optical properties.

For example, the guanidinium group could be part of a donor-pi-acceptor system. Protonation would enhance the electron-donating ability of the guanidine group, causing a shift in the absorption or emission wavelength. This principle could be used to design a pH sensor. Similarly, the guanidinium group's ability to bind specific anions through hydrogen bonding could be exploited to create a sensor for that anion, where the binding event triggers a conformational change and a corresponding optical signal.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Iodo-phenyl)-guanidine to achieve high purity?

- Methodological Answer : Optimize synthesis by adapting protocols from structurally analogous guanidines. For example, react a chloroformamidinium chloride precursor with 4-iodoaniline in acetonitrile using triethylamine as a base (273 K, inert atmosphere) . Purify via extraction (diethyl ether) and recrystallization (acetonitrile at 273 K). Monitor reaction progress using TLC and confirm purity via HPLC or NMR.

Q. What safety protocols are critical when handling This compound in laboratory settings?

- Methodological Answer : Use PPE compliant with NIOSH/EN 166 standards: face shields, nitrile gloves, and lab coats. Avoid skin contact by inspecting gloves pre-use and disposing of contaminated materials properly. Store in airtight containers under inert gas (e.g., nitrogen) to prevent degradation. Consult institutional safety guidelines for halogenated compound handling .

Q. Which analytical techniques are essential for characterizing This compound and its intermediates?

- Methodological Answer : Employ mass spectrometry (MS) for molecular weight confirmation and high-resolution NMR (¹H/¹³C) to verify substituent positions. For crystalline derivatives, use single-crystal X-ray diffraction to resolve bond lengths (e.g., C–N imine bonds ~1.40 Å) and non-classical hydrogen bonding patterns . Pair with elemental analysis for stoichiometric validation.

Advanced Research Questions

Q. How can computational models predict the blood-brain barrier (BBB) permeability of This compound derivatives?

- Methodological Answer : Calculate logBB values using software like MOE or Schrödinger. Compare results with experimental data from analogs (e.g., N-(4-methyl-thiazol-2-yl)-guanidine: logBB(calc) = -0.69 vs. exp = -0.04). Adjust parameters for iodine’s polarizability and validate via in vitro BBB assays (e.g., PAMPA) .

Q. What strategies resolve contradictions between in silico ADMET predictions and in vivo pharmacokinetic data for guanidine derivatives?

- Methodological Answer : Perform meta-analysis of discrepancies (e.g., solubility vs. bioavailability). Use molecular dynamics simulations to assess hydration effects on iodine’s steric bulk. Validate with microsomal stability assays (rat/human liver microsomes) and adjust QSAR models to prioritize metabolic stability over passive diffusion .

Q. How can structure-activity relationship (SAR) studies optimize This compound for selective enzyme inhibition?

- Methodological Answer : Modify substituents (e.g., methoxyethyl or aminobutyl groups) and test inhibition against targets like DDAH-1. Use kinetic assays (Ki determination via fluorescence polarization) and co-crystallization to map binding interactions. Prioritize derivatives with >10-fold selectivity over off-target enzymes (e.g., nitric oxide synthase) .

Q. What in vivo models are suitable for evaluating neuropharmacological effects of This compound?

- Methodological Answer : Use murine models for neuroinflammation (LPS-induced cytokine release) or Alzheimer’s (APP/PS1 transgenic mice). Measure acetylcholine release enhancement (microdialysis) and cognitive outcomes (Morris water maze). Compare with positive controls like donepezil, and include radiolabeled tracers (e.g., ¹²⁵I) for biodistribution studies .

Data Analysis and Experimental Design

Q. How should researchers design crystallization trials for novel This compound salts?

- Methodological Answer : Screen solvents (acetonitrile, ethanol) at varying temperatures (273–298 K). Use slow evaporation or vapor diffusion. Characterize polymorphs via PXRD and DSC. For hydrochloride salts, analyze hydrogen-bonding networks (e.g., C–H···Cl interactions) to predict stability .

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression. Calculate LD50/IC50 with 95% confidence intervals. Apply ANOVA for inter-group variability and post-hoc tests (Tukey’s HSD) for pairwise comparisons. Report uncertainties from instrumentation (e.g., ±5% for HPLC quantification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.